5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
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Overview
Description
5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride is a chemical compound with the molecular formula C12H17NO·HCl. It is also known by its IUPAC name, 5-isopropoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. This compound is characterized by its unique structure, which includes an indene backbone with an isopropoxy group and an amine group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride typically involves the reaction of indene derivatives with isopropyl alcohol and amine under specific conditions. One common method includes the following steps:
Starting Material: Indene is used as the starting material.
Reaction with Isopropyl Alcohol: Indene is reacted with isopropyl alcohol in the presence of an acid catalyst to form the isopropoxy derivative.
Amination: The isopropoxy derivative is then subjected to amination using ammonia or an amine source under controlled temperature and pressure conditions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and recrystallization is common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Propan-2-yloxy-1H-indole: Similar structure but with an indole backbone.
5-Isopropoxy-2,3-dihydro-1H-inden-1-amine: Similar structure without the hydrochloride salt.
5-Isopropoxy-1H-indole: Another indole derivative with an isopropoxy group.
Uniqueness
5-Propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds .
Properties
IUPAC Name |
5-propan-2-yloxy-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8(2)14-10-4-5-11-9(7-10)3-6-12(11)13;/h4-5,7-8,12H,3,6,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLPMDFJUSEMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100368-89-6 |
Source
|
Record name | 5-(propan-2-yloxy)-2,3-dihydro-1H-inden-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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